4-ニトロフェニル 2-アミノ酢酸塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

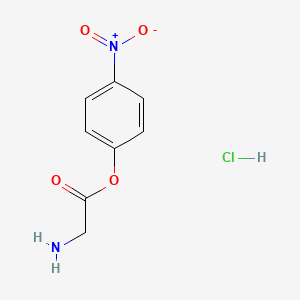

4-Nitrophenyl 2-aminoacetate hydrochloride, also known as 4-Nitrophenyl 2-aminoacetate hydrochloride, is a useful research compound. Its molecular formula is C8H9ClN2O4 and its molecular weight is 232,62 g/mole. The purity is usually 95%.

BenchChem offers high-quality 4-Nitrophenyl 2-aminoacetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl 2-aminoacetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

パラセタモールの合成

4-ニトロフェニル 2-アミノ酢酸塩酸塩: は、4-ニトロフェノールのワンポット機械化学的接触水素化およびアセチル化において、パラセタモールの合成に使用されます {svg_1}. このプロセスは、最も広く使用されている市販の鎮痛剤の1つの製造に対してより環境に優しい化学アプローチを提供するため、重要であり、医薬品製造に関連するサプライチェーンの問題と環境上の懸念に対処します {svg_2}.

生体分子の放射性フッ素化

医薬品化学、特にPETイメージング用の放射性医薬品の開発では、この化合物から得られた4-ニトロフェニル活性エステルは、生体分子の間接的放射性フッ素化のための合成子として使用されます {svg_3}. このアプリケーションは、細胞レベルでの生理学的プロセスを検出できる診断ツールを作成するために不可欠であり、パーソナライズされたヘルスケアを強化します {svg_4}.

触媒的還元研究

この化合物は、特にナノ構造材料とその還元剤との相互作用の文脈における、触媒的還元の研究に役割を果たします {svg_5}. これらの研究は、さまざまな産業および環境アプリケーションにおける触媒プロセスを理解および改善するために不可欠です。

医薬品研究

4-ニトロフェニル 2-アミノ酢酸塩酸塩: は、医薬品研究に関与しており、そこで有効医薬品成分の合成と品質管理に使用されています {svg_6}. 新規薬物の開発と試験におけるその役割は、医薬品の安全性と有効性を確保するために不可欠です。

化学合成

この化合物は、ニトロ(ヘテロ)アレーンコアを含む薬物および生物活性分子の合成に不可欠です {svg_7}. これは、潜在的な治療効果を持つ新しい化合物の作成において重要な役割を果たし、創薬と開発の進歩に貢献しています。

作用機序

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to interact with their targets through various mechanisms, including electrophilic substitution .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Result of Action

Related compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

生物活性

4-Nitrophenyl 2-aminoacetate hydrochloride, with the CAS number 91872930, is a compound that has garnered interest in various fields of biochemical research due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Nitrophenyl 2-aminoacetate hydrochloride is C8H9ClN2O4, and it has a molecular weight of approximately 218.62 g/mol. The compound features a nitrophenyl group, which is known for its electrophilic properties, and an aminoacetate structure that facilitates various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClN₂O₄ |

| Molecular Weight | 218.62 g/mol |

| CAS Number | 91872930 |

| Solubility | Soluble in water |

The biological activity of 4-Nitrophenyl 2-aminoacetate hydrochloride can be attributed to its functional groups:

- Nitro Group (-NO₂) : This group enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions.

- Amine Group (-NH₂) : Capable of forming hydrogen bonds, this group is crucial for interactions with biological macromolecules such as proteins and nucleic acids.

- Acetate Moiety : This part of the molecule can undergo hydrolysis, which may influence its bioavailability and mechanism of action.

These interactions are essential for understanding the compound's potential therapeutic applications.

Biological Activities

Research indicates that 4-Nitrophenyl 2-aminoacetate hydrochloride exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with nitrophenyl groups can possess antimicrobial activity against various pathogens.

- Neuroactivity : Related compounds have been investigated for their neuroactive properties, suggesting potential applications in neuropharmacology.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in drug design aimed at specific biochemical pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of 4-Nitrophenyl 2-aminoacetate hydrochloride:

- A study published in PubChem highlights its use in biochemical assays, demonstrating its role as an intermediate in synthesizing other biologically active compounds .

- Research by Smolecule indicates that the compound's structure allows for diverse interactions within biological systems, making it a candidate for further exploration in medicinal chemistry .

- A review article discusses the synthesis routes and mechanisms involving similar compounds, emphasizing the importance of the nitro group in enhancing biological activity .

Applications in Medicinal Chemistry

Given its structural properties and biological activities, 4-Nitrophenyl 2-aminoacetate hydrochloride holds promise for various applications:

- Drug Development : Its ability to interact with biological targets positions it as a candidate for developing new therapeutic agents.

- Biochemical Research : The compound is frequently used in assays to study enzyme kinetics and other biochemical processes.

特性

IUPAC Name |

(4-nitrophenyl) 2-aminoacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4.ClH/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13;/h1-4H,5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZZUFRFWPWALX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。